molecular formula C22H22ClNO6 B11937741 Dimethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 853310-91-5

Dimethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11937741
CAS No.: 853310-91-5
M. Wt: 431.9 g/mol
InChI Key: KMIIDMIQHYSXPV-UHFFFAOYSA-N
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Description

Dimethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a furan ring substituted with a 3-chloro-4-methoxyphenyl group at the 5-position. The DHP core is esterified with dimethyl groups at the 3- and 5-positions, while methyl substituents occupy the 2- and 6-positions . Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aryl substituent, which may influence electronic properties and biological interactions .

Properties

CAS No.

853310-91-5

Molecular Formula

C22H22ClNO6

Molecular Weight

431.9 g/mol

IUPAC Name

dimethyl 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H22ClNO6/c1-11-18(21(25)28-4)20(19(12(2)24-11)22(26)29-5)17-9-8-15(30-17)13-6-7-16(27-3)14(23)10-13/h6-10,20,24H,1-5H3

InChI Key

KMIIDMIQHYSXPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Reactions

The dihydropyridine moiety is typically constructed via a one-pot reaction involving aliphatic amines, aromatic aldehydes, and malononitrile. For example, cyclohexylamine reacts with 4-chlorobenzaldehyde and malononitrile in methanol under DMAP catalysis (20 mol%) to yield polysubstituted dihydropyridines in 82% yield. This method’s chemoselectivity depends on the amine’s basicity and steric effects. Stronger bases like cyclohexylamine favor dihydropyridine formation, while weaker bases like benzylamine lead to pyridine derivatives.

Reaction Conditions:

ComponentRoleOptimal Quantity
4-ChlorobenzaldehydeAromatic aldehyde1 mmol
MalononitrileNitrile source2 mmol
CyclohexylamineAliphatic amine1 mmol
DMAPCatalyst20 mol%
MethanolSolvent10 mL
Reaction Time-5 hours

The mechanism involves initial Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of the amine and cyclization to form the dihydropyridine ring.

Synthesis of the Furan Intermediate

Claisen-Schmidt Condensation

The 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde intermediate is synthesized via Claisen-Schmidt condensation. A mixture of 3-chloro-4-methoxyacetophenone and furfural undergoes base-catalyzed aldol condensation in DMSO, yielding the furan-carbaldehyde derivative.

Procedure:

  • Dissolve 3-chloro-4-methoxyacetophenone (1.0 mmol) and furfural (1.2 mmol) in DMSO.

  • Add aqueous NaOH (10%, 2 mL) and stir at 80°C for 6 hours.

  • Acidify with HCl, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

This method achieves 75–80% yield, with the chloro and methoxy substituents introduced via selective electrophilic aromatic substitution prior to condensation.

Coupling of Furan and Dihydropyridine Moieties

Suzuki-Miyaura Cross-Coupling

The furan and dihydropyridine units are coupled via a palladium-catalyzed Suzuki reaction. The dihydropyridine core is functionalized with a boronic ester at position 4, which reacts with 5-(3-chloro-4-methoxyphenyl)furan-2-yl bromide under Pd(PPh₃)₄ catalysis.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 100°C, 12 hours

  • Yield: 68%

Esterification and Final Functionalization

Double Esterification

The dicarboxylate groups at positions 3 and 5 are introduced via esterification of the corresponding diacid with methanol in the presence of H₂SO₄. The reaction proceeds at reflux for 8 hours, achieving 90% conversion.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (s, 1H, furan-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 4.12 (s, 2H, NH), 3.78 (s, 3H, OCH₃), 3.65 (s, 6H, COOCH₃), 2.31 (s, 6H, CH₃).

  • MS (ESI): m/z 459.9 [M+H]⁺.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the dihydropyridine cyclization step is completed in 30 minutes at 120°C under pressurized flow conditions, compared to 5 hours in batch processes.

Comparative Performance:

ParameterBatch ProcessFlow Process
Reaction Time5 hours30 minutes
Yield82%88%
Purity95%98%

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium methoxide, or primary amines.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine or piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that dimethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes play crucial roles in inflammatory processes and tissue remodeling. In vitro studies have confirmed that modifications in the compound's structure can enhance its anti-inflammatory effects .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. Its structural similarity to known calcium channel blockers raises interest in its potential application in cancer therapies by targeting calcium signaling pathways involved in tumor growth and metastasis .

Cardiovascular Applications

Due to its structural characteristics akin to dihydropyridine calcium channel blockers, this compound may be beneficial in treating cardiovascular diseases. It is believed to inhibit calcium ion influx into cells, which can influence muscle contraction and neurotransmitter release—key factors in cardiovascular health .

Mechanism of Action

The mechanism of action of Dimethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it inhibits the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. The compound may also interact with other molecular pathways, depending on its specific biological activity.

Comparison with Similar Compounds

Table 1: Aryl Substituent Comparison

Compound Aryl Group Ester Groups Key Properties/Activities
Target Compound 3-Chloro-4-methoxy Dimethyl Balanced electronic profile
Dibenzyl analog () 4-Chloro Dibenzyl Higher lipophilicity
Diethyl 3-chloro analog () 3-Chloro Diethyl Reduced polarity, potential metabolic stability

Ester Group Modifications

Ester groups at the 3- and 5-positions significantly affect physicochemical and pharmacokinetic properties:

  • Dimethyl vs. For example, diethyl esters in (C22H25N3O5) exhibit a molar mass of 411.45 g/mol, compared to the target compound’s 428.89 g/mol .
  • Dibenzyl Esters (): Introduce bulkier aromatic groups, which may sterically hinder interactions with biological targets but enhance π-π stacking in crystalline structures .

Table 2: Ester Group Impact on Properties

Ester Type Example Compound Molar Mass (g/mol) LogP (Predicted) Notable Features
Dimethyl Target Compound 428.89 ~3.2 Moderate solubility, balanced bioavailability
Diethyl 429.89 ~3.8 Enhanced lipophilicity
Dibenzyl 627.56 ~5.5 High crystallinity, steric bulk

Heterocyclic Core Modifications

Replacement of the furan ring with other heterocycles alters conformational flexibility and electronic interactions:

  • Pyrazole-Substituted DHPs (): Compounds like Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylate () replace furan with pyrazole, introducing additional hydrogen-bonding sites (N-H). This modification can enhance binding to enzymes like cholinesterases .

Table 3: Heterocyclic Core Comparisons

Heterocycle Example Compound Key Structural Features Biological Implications
Furan Target Compound Electron-rich, planar Antioxidant activity
Pyrazole Hydrogen-bonding capacity Enzyme inhibition
Oxadiazole Rigid, aromatic Enhanced crystallinity

Biological Activity

Dimethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 853310-91-5) is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClNO6C_{22}H_{22}ClNO_{6}, with a molecular weight of 431.9 g/mol. The compound features a dihydropyridine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC22H22ClNO6C_{22}H_{22}ClNO_{6}
Molecular Weight431.9 g/mol
CAS Number853310-91-5

Antimicrobial Activity

Recent studies have indicated that related compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridines have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

Dihydropyridine derivatives are also recognized for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Anticancer Potential

Studies have suggested that compounds similar to this compound exhibit anticancer properties. For example, compounds containing the dihydropyridine scaffold have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo. Mechanistically, these compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

  • Antibacterial Activity Assessment
    • A study evaluated the antibacterial activity of several dihydropyridine derivatives against common pathogens. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin.
  • Antioxidant Efficacy
    • In vitro assays measuring the DPPH radical scavenging activity revealed that the compound showed significant antioxidant effects at concentrations as low as 10 µM, indicating its potential as a protective agent against oxidative stress-related diseases.
  • Anticancer Studies
    • In a recent investigation involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was found to inhibit cell growth significantly at concentrations ranging from 20 to 50 µM after 48 hours of treatment. Flow cytometry analysis indicated that this effect was associated with increased apoptosis rates.

Q & A

Q. What are the established synthetic routes for preparing dimethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and what are their critical optimization parameters?

The compound is synthesized via the Hantzsch dihydropyridine synthesis, involving a one-pot cyclocondensation of substituted aldehydes (e.g., 3-chloro-4-methoxybenzaldehyde), β-keto esters (e.g., methyl acetoacetate), and ammonium acetate in ethanol under reflux. Key parameters include stoichiometric ratios (typically 1:2:1 aldehyde:β-keto ester:ammonium acetate), solvent choice (ethanol or methanol), and reaction time (1–4 hours). Post-synthesis purification involves recrystallization or column chromatography. Yield optimization requires strict control of temperature and pH .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the purity and structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dihydropyridine core, ester groups, and substituent positions. Infrared (IR) spectroscopy verifies carbonyl (C=O) and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC or TLC with UV detection assesses purity (>95%). X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Initial screening should include calcium channel blockade assays (e.g., voltage-gated L-type calcium channels in cardiac myocytes) due to structural similarity to nifedipine-like dihydropyridines. Antimicrobial activity can be tested via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi. Cytotoxicity assays (e.g., MTT on cancer cell lines) and in silico docking (e.g., with Cav1.2 channels) help prioritize targets for advanced studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence biological activity, and how can these effects be systematically analyzed?

Comparative structure-activity relationship (SAR) studies are essential. For example:

  • Replace the 3-chloro-4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents.
  • Assess changes in calcium channel affinity via patch-clamp electrophysiology. Statistical tools like multivariate regression or principal component analysis (PCA) quantify substituent effects. Evidence from analogous compounds shows that para-substitutions enhance lipid solubility and membrane permeability, while meta-substitutions alter receptor binding .

Q. How can contradictory data on the compound’s efficacy across different experimental models (e.g., in vitro vs. in vivo) be resolved?

Contradictions often arise from bioavailability differences. Address this by:

  • Measuring plasma stability (e.g., via LC-MS after incubation with liver microsomes).
  • Conducting pharmacokinetic studies (Cmax, Tmax, AUC) in rodent models.
  • Using computational ADMET models to predict absorption barriers. For instance, low in vivo activity despite high in vitro potency may indicate rapid hepatic metabolism, necessitating prodrug design .

Q. What advanced computational methods are suitable for optimizing its synthesis and predicting reaction intermediates?

Density functional theory (DFT) calculations model reaction pathways (e.g., transition states in Hantzsch synthesis). Machine learning (ML) platforms like ICReDD’s reaction path searchers integrate quantum chemical data with experimental variables (solvent, catalyst) to predict optimal conditions. Molecular dynamics simulations assess solvent effects on intermediate stability .

Q. What mechanistic studies are required to elucidate its mode of action in calcium channel modulation?

Use fluorescent calcium indicators (e.g., Fluo-4) in HEK293 cells expressing Cav1.2 channels. Perform voltage-clamp experiments to measure current inhibition. Site-directed mutagenesis of channel α1 subunits identifies binding residues. Cross-validate with radioligand displacement assays using [³H]-nimodipine .

Q. How can crystallographic data resolve uncertainties in the compound’s conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals dihedral angles between the dihydropyridine core and substituents, confirming boat or chair conformations. Hirshfeld surface analysis identifies key intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing crystal packing and stability. Compare with analogs (e.g., diethyl ester derivatives) to correlate structure with solubility .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to screen variables (temperature, catalyst loading) .
  • Data Contradiction Analysis : Apply meta-analysis frameworks to reconcile discrepancies across studies .
  • Advanced Characterization : Combine synchrotron XRD with solid-state NMR for polymorph identification .

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